Home > Products > Screening Compounds P78579 > Cyclo(gln-trp-phe-gly(anc-2)-leu-met)
Cyclo(gln-trp-phe-gly(anc-2)-leu-met) - 125989-10-8

Cyclo(gln-trp-phe-gly(anc-2)-leu-met)

Catalog Number: EVT-271683
CAS Number: 125989-10-8
Molecular Formula: C40H52N8O7S
Molecular Weight: 789 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L 659837 is an ANC-2 is a lactam; tackykinin antagonist.
Source and Classification

The compound is classified as a cyclic peptide and is derived from modifications of linear peptide sequences that target neurokinin receptors. Its structure incorporates a lactam bridge, enhancing its stability and receptor affinity. Specifically, it acts as an antagonist to the NK-2 receptor subtype, which is involved in mediating smooth muscle contraction and other physiological responses related to inflammation and pain .

Synthesis Analysis

The synthesis of cyclo(gln-trp-phe-gly(anc-2)-leu-met) typically involves several key steps:

  1. Peptide Bond Formation: The initial step involves synthesizing the linear peptide sequence through standard solid-phase peptide synthesis techniques. This includes the sequential addition of protected amino acids onto a solid support.
  2. Cyclization: The cyclization process is achieved by introducing a lactam bridge between the side chains of glycine and leucine. This can be facilitated through specific coupling reagents that promote the formation of the cyclic structure while maintaining the integrity of the peptide bonds.
  3. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is often employed to purify the cyclic peptide from unreacted starting materials and byproducts.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular weight and structural integrity .
Molecular Structure Analysis

The molecular structure of cyclo(gln-trp-phe-gly(anc-2)-leu-met) can be represented by its InChI key (UXGOMHKZXISRJP-JSEVQACXSA-N) and SMILES notation, which detail its atomic connectivity and stereochemistry. The compound has a molecular weight of approximately 789 g/mol.

Structural Features

The conformational analysis indicates that cyclo(gln-trp-phe-gly(anc-2)-leu-met) exhibits specific turns and spatial arrangements that facilitate interaction with neurokinin receptors .

Chemical Reactions Analysis

Cyclo(gln-trp-phe-gly(anc-2)-leu-met) participates in various chemical reactions primarily related to receptor binding and antagonism:

  1. Receptor Binding: The compound's primary reaction involves binding to NK-2 receptors, where it competes with endogenous tachykinins like substance P. This interaction can be quantified through pharmacological assays measuring potency (EC50 values).
  2. Hydrolysis: Under certain conditions, such as exposure to enzymes or acidic environments, the peptide bonds may undergo hydrolysis, leading to degradation products.
  3. Modification Reactions: Potential modifications can include methylation or substitution at specific amino acid side chains to enhance receptor selectivity or potency .
Mechanism of Action

The mechanism of action for cyclo(gln-trp-phe-gly(anc-2)-leu-met) primarily involves antagonism at NK-2 receptors:

  • Competitive Inhibition: By binding to NK-2 receptors without activating them, the compound inhibits the action of natural ligands such as neurokinin A.
  • Conformational Stabilization: The cyclic structure stabilizes specific conformations that favor receptor interaction while preventing receptor activation, thereby modulating downstream signaling pathways associated with pain and inflammation .
Physical and Chemical Properties Analysis

Cyclo(gln-trp-phe-gly(anc-2)-leu-met) exhibits several notable physical and chemical properties:

  • Solubility: The compound shows limited solubility in aqueous solutions but can be dissolved in organic solvents suitable for pharmacological assays.
  • Stability: The lactam bridge enhances stability against enzymatic degradation compared to linear peptides.
  • Melting Point: Specific melting point data may vary based on formulation but generally indicates thermal stability conducive for storage .
Applications

The applications of cyclo(gln-trp-phe-gly(anc-2)-leu-met) are primarily centered around its pharmacological properties:

  1. Therapeutic Potential: As an NK-2 receptor antagonist, it holds promise for treating conditions such as asthma, pain syndromes, and other inflammatory disorders where tachykinin signaling plays a role.
  2. Research Tool: It serves as a valuable tool in research settings for studying neurokinin receptor interactions and signaling pathways.
  3. Drug Development: Ongoing studies aim to refine its efficacy and specificity for potential incorporation into therapeutic regimens targeting neurokinin-mediated diseases .
Receptor Pharmacology and Selectivity of Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met)

Tachykinin Receptor Antagonism: NK2 Receptor Specificity

Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) (developmental code: L-659,837) functions as a potent and selective antagonist of the tachykinin NK2 receptor. Radioligand binding assays using hamster urinary bladder membranes (enriched with NK2 receptors) demonstrated high-affinity binding, with a pIC₅₀ value of 6.9 [1] [7]. In functional studies on isolated rat vas deferens—a classical NK2 receptor preparation—L-659,837 competitively inhibited contractions induced by the agonist eledoisin, yielding a pKB value of 6.7 [1]. This established its role as a competitive antagonist with negligible activity against NK1 (guinea-pig ileum) or NK3 (rat portal vein) receptors at equivalent concentrations [1]. The compound’s structural distinction lies in the (R)Gly[ANC-2] modification, which enhances conformational stability and receptor interaction compared to its non-modified counterpart L-659,877 [1] [4].

Table 1: Functional Antagonism of L-659,837 in NK2 Receptor Assays

Tissue PreparationAgonist StimuluspKBReceptor Specificity
Rat vas deferensEledoisin6.7NK2
Guinea-pig ileumSubstance P<5.0NK1 (weak)
Rat portal veinNeurokinin B<5.0NK3 (weak)

Data derived from [1]

Modulation of Neurokinin Signaling Pathways in Peripheral Tissues

L-659,837 modulates neurokinin-driven signaling primarily in peripheral tissues expressing NK2 receptors. In the hamster urinary bladder, it inhibits phosphatidylinositol (PI) turnover stimulated by neurokinin A (NKA), confirming its role in blocking Gq-coupled pathways [8]. This attenuation of second-messenger systems translates to physiological effects, such as suppressing smooth muscle contraction in the rat duodenum and urinary bladder [1] [7]. Notably, in the rat longitudinal intestinal muscle, L-659,837 antagonized contractions induced by NKA, neurokinin B, and eledoisin with uniform potency, suggesting a homogeneous NK2 receptor population in this tissue [1]. The compound’s efficacy extends to in vivo models, where intravenous administration inhibits NK2 agonist-induced bladder contractions without affecting NK1-mediated responses [7].

Comparative Binding Affinity to NK1, NK2, and NK3 Receptor Subtypes

L-659,837 exhibits >100-fold selectivity for NK2 over NK1 or NK3 receptors. Binding affinity studies revealed the following rank order:

  • NK2 (hamster bladder): pIC₅₀ = 6.9 [1]
  • NK1 (rat cortex): pIC₅₀ < 5.0 [1]
  • NK3 (rat cortex): pIC₅₀ < 5.0 [1]

In the central nervous system, structurally related antagonists like cyclo(Gln-D-Trp-(N-Me)-Phe(R)Gly[ANC-2]Leu-Met)₂ block NK1 receptors in the nucleus tractus solitarius (pKB = 7.2) [3]. In contrast, L-659,837 lacks significant affinity at these sites, underscoring its peripheral NK2 selectivity. This discrimination was pivotal in defining tachykinin receptor heterogeneity, as it failed to inhibit SP-induced vasodepressor responses in the CNS even at high concentrations [3].

Table 2: Selectivity Profile Across Tachykinin Receptors

Receptor SubtypeTissue SourceAssay TypepIC₅₀/pKB
NK2Hamster urinary bladderRadioligand binding6.9
NK2Rat vas deferensFunctional antagonism6.7
NK1Rat cortexRadioligand binding<5.0
NK3Rat cortexRadioligand binding<5.0

Data synthesized from [1] [3]

Role in Defining Receptor Heterogeneity (NK2a vs. NK2b Subtypes)

L-659,837 contributed to elucidating NK2 receptor heterogeneity across species and tissues. While it potently antagonized NK2 receptors in rat vas deferens (pKB 6.7) and hamster bladder (pIC₅₀ 6.9), its analog L-659,877 showed higher affinity in the same tissues (pKB 8.1) [1] [8]. This divergence suggested potential subtype distinctions, later classified as:

  • NK2A (rat/human): High sensitivity to L-659,877
  • NK2B (guinea-pig): Lower sensitivity to cyclic peptides [1]

In the rat small intestine, L-659,837 inhibited contractions induced by multiple tachykinins (NKA, NKB) with uniform potency, supporting a single NK2 receptor class [1]. Conversely, in guinea-pig tissues, weaker antagonism hinted at the NK2B subtype. Thus, L-659,837 served as a pharmacological tool to differentiate tissue-specific NK2 variants, influencing the design of later antagonists like MEN-10627 [2].

Properties

CAS Number

125989-10-8

Product Name

Cyclo(gln-trp-phe-gly(anc-2)-leu-met)

IUPAC Name

(2S)-2-[[(Z,2S)-2-[[(2S)-2-[(3R)-3-amino-2-oxopyrrolidin-1-yl]-4-methylpentanoyl]amino]-4-methylsulfanylbut-3-enoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide

Molecular Formula

C40H52N8O7S

Molecular Weight

789 g/mol

InChI

InChI=1S/C40H52N8O7S/c1-24(2)19-34(48-17-15-29(41)40(48)55)39(54)46-32(16-18-56-3)37(52)45-31(13-14-35(42)50)36(51)47-33(21-26-22-43-30-12-8-7-11-28(26)30)38(53)44-27(23-49)20-25-9-5-4-6-10-25/h4-12,16,18,22-24,27,29,31-34,43H,13-15,17,19-21,41H2,1-3H3,(H2,42,50)(H,44,53)(H,45,52)(H,46,54)(H,47,51)/b18-16-/t27-,29+,31-,32-,33-,34-/m0/s1

InChI Key

UXGOMHKZXISRJP-JSEVQACXSA-N

SMILES

CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N

Solubility

Soluble in DMSO

Synonyms

cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met)
L 659837
L-659,837
L-Phenylalanine, N-(2-(3-amino-2-oxo-1-pyrrolidinyl)-4-methyl-1-oxopentyl)-L-methionyl-L-glutaminyl-L-tryptophyl-, cyclic (4-1)-peptide, (S-(R*,S*))-

Canonical SMILES

CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](/C=C\SC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C=O)N4CC[C@H](C4=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.